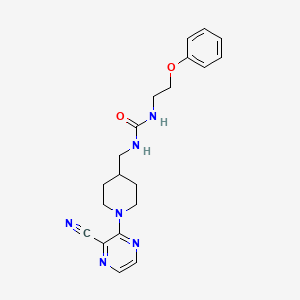

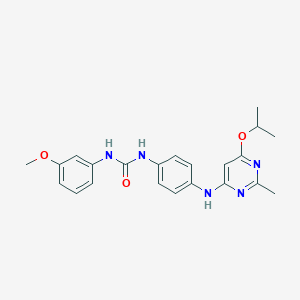

(E)-3-(3,4-dimethoxyphenyl)-N-(3-(pyridin-2-yloxy)benzyl)acrylamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

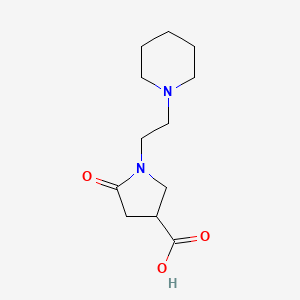

The compound , (E)-3-(3,4-dimethoxyphenyl)-N-(3-(pyridin-2-yloxy)benzyl)acrylamide, is a complex organic molecule that likely exhibits characteristics similar to other acrylamide derivatives. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds that can help infer some of the properties and behaviors of the compound .

Synthesis Analysis

The synthesis of related acrylamide compounds typically involves a reaction between an aldehyde or ketone and an amide or amine. For example, the synthesis of (E)-2-cyano-3-(3-hydroxyphenyl)acrylamide was achieved through a solid-state reaction between 3-hydroxy benzaldehyde and 2-cyanoacetamide . This suggests that the synthesis of this compound could potentially be carried out through a similar reaction between the appropriate benzaldehyde and amide derivatives, possibly involving a pyridin-2-yloxy benzaldehyde and a dimethoxyphenyl amide.

Molecular Structure Analysis

The molecular structure of acrylamide derivatives is often determined using single crystal X-ray diffraction. For instance, the E and Z isomers of 3-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylic acid were characterized by their crystal structures, which were confirmed by X-ray diffraction . This technique could be used to determine the crystal structure of this compound, providing insights into its atomic packing and molecular geometry.

Chemical Reactions Analysis

Acrylamide derivatives can participate in various chemical reactions. The paper on the reaction of (E)-β-enamino amides with dimethyl acetylenedicarboxylate (DMAD) shows that these compounds can undergo addition reactions to form different products depending on the stereochemistry and the amine component . This indicates that this compound could also react with electrophiles like DMAD, potentially leading to the formation of new derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of acrylamide derivatives can be quite diverse. The thermal properties of (E)-2-cyano-3-(3-hydroxyphenyl)acrylamide, such as heat of fusion and entropy of fusion, were studied using differential scanning calorimetry (DSC) . Similar studies could be conducted on this compound to determine its thermal behavior and other physicochemical properties.

Wissenschaftliche Forschungsanwendungen

Chemistry and Biochemistry

(E)-3-(3,4-dimethoxyphenyl)-N-(3-(pyridin-2-yloxy)benzyl)acrylamide is a type of acrylamide, a compound involved in various industrial and scientific applications. Acrylamide is used to synthesize polyacrylamide, which has applications in soil conditioning, wastewater treatment, and as a solid support in protein electrophoresis. The need for a comprehensive understanding of acrylamide's formation, especially in food and its impact on human health, has led to extensive research in its chemistry, biochemistry, and safety. Studies focus on its formation mechanisms, especially in the Maillard browning reaction, and its potential health impacts, including neurotoxicity, reproductive toxicity, and carcinogenicity (Friedman, 2003).

Industrial Applications

The industrial relevance of acrylamides, including this compound, is significant. They are primarily used as precursors in the production of polymers like polyacrylamide. This substance is extensively utilized in processes such as water and wastewater treatment, pulp and paper processing, and mining and mineral processing. The discovery of acrylamide in heat-treated carbohydrate-rich foods has led to comprehensive investigations into its occurrence, chemistry, agricultural practices, and toxicology to assess potential human health risks (Taeymans et al., 2004).

Biochemical Interactions and Reactions

The biochemical reactions involving acrylamides are complex and varied. The review of the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds, including this compound analogs, highlights the intricate nature of these processes. This research provides insights into the significant impact of the γ-hydroxymethyl group presence and the hydride transfer mechanism as a reaction route of the benzyl-cation-type intermediates derived from these compounds (Yokoyama, 2015).

Environmental and Health Impact Studies

Acrylamides, including this compound, have been the focus of numerous environmental and health impact studies due to their presence in various industries and potential health risks. Research efforts concentrate on understanding the metabolism, developmental and reproductive effects, genotoxicity, and carcinogenicity of acrylamides. These studies aim to elucidate the mechanism of acrylamide toxicity, especially its neurotoxic properties, and the implications for its potential health hazards to humans (Dearfield et al., 1988).

Eigenschaften

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)-N-[(3-pyridin-2-yloxyphenyl)methyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O4/c1-27-20-11-9-17(15-21(20)28-2)10-12-22(26)25-16-18-6-5-7-19(14-18)29-23-8-3-4-13-24-23/h3-15H,16H2,1-2H3,(H,25,26)/b12-10+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKMJNSUMYOVWPQ-ZRDIBKRKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(ethylsulfonyl)-4-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2508044.png)

![4-({1-[(2,4-dimethylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)morpholine](/img/structure/B2508049.png)

![4-Iodobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2508050.png)

![4-bromo-N-({5-[(4-methylpiperidin-1-yl)sulfonyl]-2-thienyl}methyl)benzamide](/img/structure/B2508056.png)

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(4-chlorophenyl)cyclopentanecarboxamide](/img/structure/B2508057.png)

![N-(4-fluoro-2-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2508060.png)